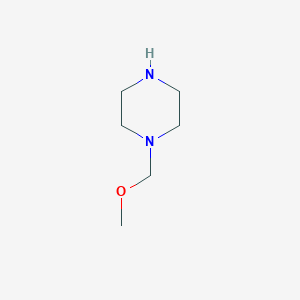

1-(Methoxymethyl)piperazine

Description

Contextualizing Piperazine (B1678402) Derivatives in Organic and Medicinal Chemistry Research

Piperazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the fields of organic and medicinal chemistry. museonaturalistico.itbohrium.comresearchgate.netthieme-connect.com The six-membered piperazine ring, with its two opposing nitrogen atoms, provides a unique structural scaffold that is both versatile and readily modifiable. bohrium.comresearchgate.net This structural flexibility allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. museonaturalistico.it

In medicinal chemistry, the piperazine moiety is a common feature in numerous clinically successful drugs. bohrium.com Its presence can enhance water solubility, oral bioavailability, and improve the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. bohrium.comresearchgate.net The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. bohrium.comresearchgate.net Consequently, piperazine derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, antiviral, and central nervous system agents. museonaturalistico.itontosight.ai The ability to easily modify the piperazine structure makes it a valuable tool in lead optimization and the development of new bioactive molecules. museonaturalistico.itbohrium.com

From an organic synthesis perspective, a variety of methods have been developed for the synthesis of piperazine derivatives. museonaturalistico.itbohrium.com These range from classical approaches to modern catalytic methods, such as palladium-catalyzed cross-coupling reactions. bohrium.com The development of efficient synthetic routes to novel piperazine-containing compounds remains an active area of research, driven by the continuous demand for new therapeutic agents. museonaturalistico.itbohrium.com

The Significance of the Methoxymethyl Moiety in Organic Synthesis

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols and amines in organic synthesis. tandfonline.comnih.gov Its popularity stems from its stability under a variety of reaction conditions, including the presence of strong bases, Grignard reagents, and metal hydrides. tandfonline.com This stability allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected functional group.

The introduction of a MOM group, known as methoxymethylation, can be achieved through several methods. A common approach involves the acid-catalyzed reaction of an alcohol with dimethoxymethane. tandfonline.com Various catalysts have been employed for this transformation, including expansive graphite, which offers an efficient and reusable option. tandfonline.com Another method is the use of methoxymethyl chloride (MOMCl) in the presence of a base. nih.gov

The MOM group can be readily removed (deprotected) under acidic conditions, regenerating the original alcohol or amine. tandfonline.com This ease of removal is a crucial characteristic of a good protecting group, as it allows for the unveiling of the functional group at the desired stage of a synthetic sequence. The methoxymethyl group can also influence the solubility and reactivity of a molecule, making it a useful tool in the synthesis of complex organic structures. cymitquimica.com

Role of 1-(Methoxymethyl)piperazine as a Subject of Academic Investigation

This compound itself is a subject of interest in academic research, primarily as a building block and intermediate in the synthesis of more complex molecules with potential biological activity. The combination of the piperazine ring and the methoxymethyl group provides a scaffold that can be further functionalized to create diverse libraries of compounds for screening in drug discovery programs. nih.gov

Furthermore, the synthesis and characterization of related structures, such as (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, highlight the academic interest in chiral piperazine derivatives containing a methoxymethyl group. fluorochem.co.uk These chiral building blocks are valuable for the synthesis of enantiomerically pure pharmaceuticals. The study of methoxymethyl ring-substituted benzylpiperazines in the context of analytical chemistry also demonstrates the importance of understanding the properties of such compounds. auburn.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-8-4-2-7-3-5-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEXIQJQIAIMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl Piperazine and Its Derivatives

General Principles in Piperazine (B1678402) Ring Construction Relevant to 1-(Methoxymethyl)piperazine

The construction of the piperazine core, a six-membered ring containing two opposing nitrogen atoms, is a foundational aspect of synthesizing derivatives like this compound. researchgate.net Key strategies often involve the formation of the heterocyclic ring itself or the modification of a pre-existing piperazine molecule.

Condensation Reactions in Piperazine Core Formation

Condensation reactions are a cornerstone in the synthesis of the piperazine nucleus. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water. A common approach involves the cyclization of dipeptides or the reaction of 1,2-diamines with suitable electrophiles. rsc.orgcsu.edu.au For instance, the condensation of two amino acid molecules can lead to the formation of a piperazine-2,5-dione, which can then be reduced to the corresponding piperazine. csu.edu.auuit.no

Another strategy involves the reaction of a 1,2-diamine with a dielectrophile. For example, the reaction of ethylenediamine (B42938) with a 1,2-dihaloethane can form the piperazine ring, although this method can be prone to polymerization. More controlled methods often employ protecting groups to ensure the desired cyclization.

The following table summarizes key aspects of condensation reactions in piperazine synthesis:

| Reactants | Reaction Type | Key Intermediates | Conditions |

| Two amino acids | Cyclization | Dipeptide, Piperazine-2,5-dione | Heating, Dehydrating agents |

| 1,2-Diamine and Dielectrophile | Cyclization | - | Base catalysis |

| N-chloroacetamides | Dimerization | - | Phase transfer catalysis |

N-Alkylation Approaches in Piperazine Synthesis

N-alkylation is a fundamental method for introducing substituents onto the nitrogen atoms of a pre-formed piperazine ring. mdpi.comthieme-connect.com This approach is particularly relevant for the synthesis of this compound, where a methoxymethyl group is attached to one of the nitrogen atoms. The reaction typically involves the nucleophilic attack of a piperazine nitrogen on an alkylating agent. nih.gov

Key considerations for N-alkylation include controlling the degree of substitution to achieve mono- or di-alkylation as desired. For mono-alkylation, one of the piperazine nitrogens is often protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. stackexchange.com After the first alkylation, the protecting group is removed, allowing for further functionalization of the second nitrogen if needed.

Common alkylating agents include alkyl halides (chlorides, bromides) and sulfonates. mdpi.comnih.gov The reactivity of the leaving group influences the reaction conditions, with iodides generally being more reactive than bromides or chlorides. mdpi.com

Specific Synthetic Routes for this compound and Related Analogues

The synthesis of this compound and its derivatives can be achieved through several specific synthetic methodologies, which often build upon the general principles of piperazine chemistry.

Nucleophilic Substitution Reactions in Compound Formation

Nucleophilic substitution is a primary method for the synthesis of this compound. mdpi.com This involves the direct reaction of piperazine with a methoxymethyl-containing electrophile, such as methoxymethyl chloride. The lone pair of electrons on one of the piperazine nitrogens acts as the nucleophile, displacing the chloride leaving group.

To favor the formation of the mono-substituted product, this compound, an excess of piperazine can be used. Alternatively, as mentioned earlier, a mono-protected piperazine, such as N-Boc-piperazine, can be used as the starting material. The methoxymethyl group is introduced, followed by the removal of the Boc protecting group. stackexchange.com

The following table outlines a general scheme for this nucleophilic substitution:

| Starting Material | Reagent | Product |

| Piperazine (or N-Boc-piperazine) | Methoxymethyl chloride | This compound (or N-Boc-N'-(methoxymethyl)piperazine) |

Reductive Amination in Piperazine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of N-alkylated piperazines. mdpi.comthieme-connect.com This two-step process, often performed in a single pot, involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. thieme-connect.com

In the context of synthesizing this compound analogs, one could envision reacting a piperazine derivative with an aldehyde or ketone containing a methoxymethyl group, followed by reduction. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. thieme-connect.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another effective reduction method. mdpi.com

A general representation of reductive amination in this context is shown below:

| Amine | Carbonyl Compound | Reducing Agent | Product |

| Piperazine | Methoxymethyl-containing aldehyde/ketone | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | N-(methoxymethyl)alkyl-piperazine derivative |

Reduction of Carboxyamides in Piperazine Ring Synthesis

The reduction of carboxyamides is another important synthetic tool for preparing piperazines and their derivatives. mdpi.comnih.gov This method is particularly useful for synthesizing N-substituted piperazines from the corresponding N-acylpiperazines. For example, a piperazine can be acylated with a methoxyacetyl chloride to form an amide, which is then reduced to yield the this compound derivative.

Powerful reducing agents are typically required for the reduction of amides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. google.com The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

The following table illustrates the reduction of a carboxyamide to form a piperazine derivative:

| Starting Material | Reducing Agent | Product |

| N-(Methoxyacetyl)piperazine | LiAlH₄, BH₃ | This compound derivative |

Advanced Synthetic Strategies for Substituted Piperazines Related to this compound

The synthesis of substituted piperazines, which are structurally related to this compound, often requires advanced and versatile chemical transformations. These strategies enable the introduction of a wide range of functional groups onto the piperazine core, which is essential for modulating the pharmacological properties of the final molecules.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig, Ullmann–Goldberg)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, providing efficient routes to N-aryl and N-heteroaryl piperazines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylpiperazines. nih.govresearchgate.net This reaction offers a versatile and highly efficient method for forming C-N bonds between aryl halides or triflates and amines, including piperazine and its derivatives. nih.gov The development of various phosphine (B1218219) ligands and air- and moisture-stable palladium precatalysts has significantly expanded the scope and practicality of this reaction, allowing for milder reaction conditions and shorter reaction times. nih.govrsc.org For instance, a facile Pd-catalyzed methodology using aerobic conditions can produce arylpiperazines in excellent yields (up to 97%) within 10 minutes. nih.gov The reaction is not only applicable to a broad range of aryl chlorides but can also be conducted under solvent-free conditions, highlighting its potential for greener synthesis. nih.govrsc.org

The Ullmann-Goldberg reaction , a copper-catalyzed N-arylation, represents one of the oldest methods for forming aryl C-N bonds. nih.govscispace.com While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. nih.govscispace.com The use of ligands, such as 1,10-phenanthroline (B135089) and various amino acids, has been instrumental in improving the efficiency and substrate scope of the Ullmann reaction for piperazine arylation. scispace.comresearchgate.net Copper-catalyzed cross-coupling of N-Boc protected piperazine with aryl iodides has been demonstrated as a practical strategy. researchgate.net These reactions are often favored for their cost-effectiveness compared to palladium-catalyzed methods. nih.gov

| Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands | High efficiency, broad substrate scope, mild conditions, rapid reaction times. nih.govresearchgate.net |

| Ullmann-Goldberg Reaction | Copper / Ligands (e.g., 1,10-phenanthroline) | Cost-effective, suitable for large-scale synthesis, milder conditions with modern protocols. nih.govscispace.comresearchgate.net |

Aromatic Nucleophilic Substitution (SNAr) Strategies

Aromatic nucleophilic substitution (SNAr) is a fundamental strategy for the synthesis of N-arylpiperazines, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com This reaction proceeds through the addition of a nucleophile, such as a piperazine derivative, to an electron-deficient aromatic ring, followed by the elimination of a leaving group. researchgate.net

The feasibility of SNAr reactions is highly dependent on the electronic nature of the aryl halide. mdpi.com For instance, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, where the pyrimidine (B1678525) ring is sufficiently electron-deficient to facilitate the substitution. mdpi.com Similarly, a piperazine-embedded azadibenzo[a,g]corannulene analogue was synthesized using an SNAr reaction as a key step. ucl.ac.ukrsc.org The use of fluoride (B91410) in combination with a phase transfer catalyst has been shown to be essential for the success of certain SNAr couplings involving piperazine derivatives. acs.org

Asymmetric Synthesis and Chiral Induction in Piperazine Frameworks

The development of asymmetric methods to produce enantiomerically pure substituted piperazines is of paramount importance in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its biological activity. rsc.org

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. One approach involves the catalytic asymmetric allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines. nih.gov Another powerful method is the asymmetric lithiation of N-Boc piperazines using reagents like s-BuLi in the presence of a chiral ligand such as (-)-sparteine (B7772259), followed by trapping with an electrophile. thieme-connect.comacs.org This technique enables the direct functionalization of the piperazine ring with high enantioselectivity. thieme-connect.com

Chiral induction refers to the transfer of chirality from a chiral molecule or catalyst to an achiral substrate during a chemical reaction. nih.gov In the context of piperazine synthesis, chiral auxiliaries derived from amino acids can be employed to direct the stereochemical outcome of a reaction. researchgate.net For example, chiral piperazines can be used as catalysts for the enantioselective addition of dialkylzincs to aldehydes, producing chiral alcohols with high enantiomeric excess. rsc.org The principle of chiral induction has also been utilized in the formation of chiral metal-organic frameworks where the helicity of macrocyclic structures can be controlled. rsc.org

| Asymmetric Strategy | Description |

| Catalytic Asymmetric Allylic Alkylation | Enantioselective introduction of substituents at the α-position of piperazin-2-ones using a palladium catalyst and a chiral ligand. nih.gov |

| Asymmetric Lithiation | Deprotonation of an N-Boc piperazine with a chiral base complex (e.g., s-BuLi/(-)-sparteine) followed by reaction with an electrophile to create a stereocenter. thieme-connect.comacs.org |

| Chiral Induction | Use of a chiral auxiliary or catalyst to control the stereochemistry of a reaction, leading to the formation of an enantiomerically enriched product. nih.govrsc.org |

Organolithium Chemistry in Piperazine Functionalization

Organolithium reagents are highly reactive species that have found significant application in the functionalization of piperazine rings. sigmaaldrich.comuniurb.it Their strong basicity allows for the deprotonation of C-H bonds adjacent to the nitrogen atoms in the piperazine core, creating a nucleophilic center that can react with various electrophiles. uniurb.it

A key development in this area is the use of sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral diamine (-)-sparteine for the asymmetric deprotonation of N-Boc-piperazine. thieme-connect.com This method allows for the enantioselective functionalization of the piperazine ring, providing access to chiral piperazine derivatives with high enantiomeric ratios. thieme-connect.com The reaction of tert-butyl 4-tert-butylpiperazine-1-carboxylate with s-BuLi/(-)-sparteine and subsequent quenching with carbon dioxide proceeds with a high degree of selectivity. thieme-connect.com This methodology has been employed to synthesize advanced chiral intermediates for medicinal chemistry applications. thieme-connect.com The choice of the N-substituent and the electrophile can unexpectedly influence the yield and enantioselectivity of the reaction. acs.org

Green Chemistry Considerations and Sustainable Approaches in Piperazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine and its derivatives to minimize environmental impact and improve sustainability. researchgate.net These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and improved yields in piperazine synthesis. researchgate.netmdpi.com For example, the Petasis reaction for synthesizing piperazine analogs can be performed under microwave irradiation, consuming much less energy and time compared to conventional refluxing. researchgate.net

The use of green solvents , such as water, is another key aspect of sustainable piperazine synthesis. An iridium-catalyzed cyclocondensation of diols and amines to form piperazines has been successfully developed in aqueous media, with water being the only byproduct, making it a highly atom-economical and environmentally friendly method. rsc.org

Other sustainable strategies include the development of photoredox catalysis , which utilizes visible light to promote chemical reactions under mild conditions. mdpi.com This method offers a greener alternative to classical synthetic methods and avoids the use of toxic reagents. mdpi.com Furthermore, solvent-free reaction conditions, as demonstrated in some Buchwald-Hartwig amination procedures, contribute to a more sustainable synthesis of piperazine scaffolds. nih.gov

Reactivity and Derivatization Strategies of 1 Methoxymethyl Piperazine

Functionalization of the Piperazine (B1678402) Ring System of 1-(Methoxymethyl)piperazine

The functionalization of the this compound scaffold can be approached by targeting either the nitrogen atoms or the carbon backbone of the piperazine ring.

The presence of an unsubstituted secondary amine (N-4) makes this compound a versatile building block for nitrogen-centered functionalization. This nitrogen atom is nucleophilic and readily reacts with a variety of electrophiles. Common strategies for N-4 functionalization include:

N-Arylation: The secondary amine can undergo substitution reactions with aryl halides, particularly those activated with electron-withdrawing groups, through mechanisms like nucleophilic aromatic substitution (SNAr). core.ac.uk This allows for the introduction of diverse aromatic and heteroaromatic systems.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amide derivatives. This transformation is often used to introduce carbonyl-containing moieties.

N-Alkylation: The introduction of alkyl groups at the N-4 position can be achieved through reactions with alkyl halides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

These reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the molecule to modulate its biological activity. The methoxymethyl group at the N-1 position typically remains intact under the conditions used for these N-4 functionalization reactions.

Direct functionalization of the carbon atoms (C-H bonds) of the piperazine ring is significantly more challenging than N-functionalization due to the high strength of C-H bonds. mdpi.com Historically, the synthesis of C-substituted piperazines required multi-step approaches starting from linear diamine precursors. mdpi.com However, recent advancements in synthetic methodology have provided new avenues for direct C-H functionalization. mdpi.comencyclopedia.pubresearchgate.net

A major breakthrough has been the application of photoredox catalysis, which allows for the selective functionalization of C-H bonds adjacent to a nitrogen atom (the α-position). mdpi.comresearchgate.net This strategy often involves protecting the target nitrogen with a group like tert-butoxycarbonyl (Boc) to direct the reaction. mdpi.comencyclopedia.pub While these methods are typically demonstrated on N-Boc protected piperazines, the principles can be extended to other N-substituted derivatives. The general approach involves the generation of an α-amino radical, which can then couple with various partners. mdpi.comencyclopedia.pub

| Methodology | Description | Key Features |

|---|---|---|

| Photoredox Catalysis | Uses light and a photocatalyst (e.g., Iridium or Ruthenium complexes) to activate C-H bonds for arylation, vinylation, or alkylation. mdpi.comresearchgate.net | Mild reaction conditions; high functional group tolerance. |

| Directed Lithiation | Utilizes a directing group (e.g., Boc) to facilitate deprotonation at a specific C-H bond with a strong base, followed by reaction with an electrophile. nih.gov | Provides high regioselectivity. |

| Copper-Mediated Radical Cyclization | Involves the formation of an α-aminyl radical from a tin-substituted precursor, which then undergoes cyclization. encyclopedia.pub | Allows access to diverse piperazines with carbon functionalization. encyclopedia.pub |

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) group in this compound serves primarily as a protecting group for the N-1 nitrogen atom. wikipedia.org Its principal transformation is its removal (deprotection) to reveal the free secondary amine. The MOM group is classified as an acetal (B89532) and is stable under basic and nucleophilic conditions but is readily cleaved by acids. wikipedia.orgresearchgate.net

The deprotection can be accomplished using a variety of Brønsted or Lewis acids. wikipedia.org The choice of reagent and conditions depends on the sensitivity of other functional groups present in the molecule.

| Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|

| Brønsted Acids | Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA) | Aqueous or organic solvent, room temperature to moderate heating. |

| Lewis Acids | Trimethylsilyl Triflate (TMSOTf), Boron Trichloride (BCl₃) | Anhydrous organic solvent (e.g., Dichloromethane), often at low temperatures. acs.org |

The ability to selectively remove the MOM group is crucial in multi-step syntheses, allowing for sequential functionalization of the two distinct nitrogen atoms of the piperazine ring.

Derivatization for Analytical and Structural Elucidation Studies

Chemical derivatization is a powerful technique used to modify an analyte to improve its suitability for a specific analytical method, such as chromatography or mass spectrometry. For a compound like this compound, derivatization of the secondary amine can enhance detectability and improve chromatographic performance. researchgate.net

Perfluoroacylation is a common derivatization strategy for compounds containing primary or secondary amines prior to analysis by gas chromatography (GC), often coupled with mass spectrometry (GC-MS). gcms.cz The reaction involves treating the analyte with a perfluoroacylated reagent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com

This process replaces the active hydrogen on the N-4 nitrogen of this compound with a perfluoroacyl group. The resulting derivatives exhibit several advantageous properties for GC analysis:

Increased Volatility: The derivatization reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, making it more volatile. gcms.cz

Enhanced Stability: The resulting amides are generally more thermally stable than the parent amine. mdpi.com

Improved Detection: For electron capture detection (ECD), the presence of multiple fluorine atoms significantly enhances the detector response. In mass spectrometry, the derivatives produce characteristic fragmentation patterns that aid in structural identification and quantification. mdpi.com

| Reagent | Abbreviation | Derivative Group |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) |

Reaction Mechanisms of this compound and its Derivatives

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.

Nitrogen-Centered Functionalization (N-Arylation): The SNAr mechanism is common for the reaction of the secondary amine with an electron-deficient aryl halide. core.ac.uk The reaction proceeds in two steps:

Nucleophilic attack by the piperazine nitrogen on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group (e.g., a halide ion) to restore the aromaticity of the ring, resulting in the N-arylated piperazine.

Carbon-Backbone Functionalization (Photoredox Catalysis): The mechanism for photoredox-catalyzed C-H arylation of N-protected piperazines typically follows a radical pathway: mdpi.comencyclopedia.pub

The photocatalyst, excited by light, engages in a single electron transfer (SET) with the N-protected piperazine, forming a radical cation.

A base removes a proton from the carbon adjacent (α) to the nitrogen, generating a neutral α-amino radical.

This radical then couples with an aryl partner (which can also be generated via a photoredox cycle), forming the new C-C bond. mdpi.com

Methoxymethyl Group Transformation (Acid-Catalyzed Deprotection): The cleavage of the N-MOM group under acidic conditions proceeds via a mechanism typical for acetal hydrolysis: acs.org

Protonation of the ether oxygen atom of the methoxymethyl group by the acid catalyst.

Cleavage of the C-O bond to release the piperazine nitrogen and form a resonance-stabilized methoxymethyl cation (H₂C=O⁺CH₃).

The cation is subsequently trapped by water or another nucleophile present in the reaction mixture to form formaldehyde (B43269) and methanol (B129727).

SN1 Reaction Pathways in Substituted Piperazine Chemistry

The methoxymethyl (MOM) group, as seen in this compound, is frequently employed in organic synthesis as a protecting group for secondary amines. The cleavage of this group, particularly under acidic conditions, proceeds through a mechanism that is analogous to a substitution nucleophilic unimolecular (SN1) reaction pathway. This process does not involve a traditional carbocation on a saturated carbon but rather proceeds through a resonance-stabilized N-acyliminium or iminium ion intermediate.

The reaction is initiated by the protonation of the ether oxygen of the methoxymethyl group by an acid catalyst. This step transforms the methoxy (B1213986) group into a good leaving group (methanol). The subsequent, and typically rate-determining, step is the unimolecular cleavage of the carbon-oxygen bond, resulting in the departure of methanol and the formation of a highly reactive, electrophilic piperazin-1-ylmethylium cation. This iminium ion is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent nitrogen atom. In the final step, a nucleophile, often a water molecule from the aqueous acidic medium, attacks the electrophilic carbon of the iminium ion. A subsequent deprotonation step yields the unprotected piperazine and formaldehyde.

The key feature that likens this deprotection mechanism to an SN1 pathway is the formation of a discrete, stabilized cationic intermediate in a unimolecular rate-determining step. The stability of the intermediate and the use of acid catalysis are hallmarks of this reaction type. Various acidic conditions can be employed to effect this transformation, with the choice of acid and solvent influencing the reaction rate and efficiency. clockss.org

| Entry | N-MOM Heterocycle Substrate | Reagent / Conditions | Product | Yield (%) |

| 1 | N-MOM-β-carboline derivative (1a) | Triflic acid (2.0 eq.), MeOH, MeNO₂ | Deprotected β-carboline (2a) | 77 |

| 2 | N-MOM-β-carboline derivative (3) | Triflic acid, MeOH, Trimethyl orthoformate, MeNO₂ | Deprotected β-carboline (4) | 92 |

| 3 | N-MOM-γ-carboline derivative | Triflic acid, MeOH, Trimethyl orthoformate, MeNO₂ | Deprotected γ-carboline | 45 |

| 4 | N-MOM-β-carboline derivative (5d) | Triflic acid, MeOH, Trimethyl orthoformate, MeNO₂ | Deprotected β-carboline (6d) | 94 |

This table presents data adapted from research on the deprotection of N-MOM groups from various carboline structures, illustrating the effectiveness of strong acid catalysis in cleaving the N-CH₂OCH₃ bond via an SN1-like mechanism. clockss.org

Cyclization Reactions in the Formation of Piperazine-Containing Heterocycles

Piperazine derivatives functionalized with reactive groups serve as versatile synthons for constructing more complex heterocyclic systems. A notable example is the use of unsaturated acyl piperazines in oxidative radical cyclization reactions to form novel piperazine-containing heterocycles. researchgate.net These reactions demonstrate how the piperazine core can be elaborated into larger, polycyclic structures with potential biological significance. nih.gov

One effective method involves the manganese(III) acetate-mediated oxidative radical cyclization of unsaturated piperazine amides with 1,3-dicarbonyl compounds. nih.govbrandeis.edu This transformation provides access to piperazine-substituted dihydrofuran derivatives. The proposed mechanism for this reaction begins with the oxidation of the 1,3-dicarbonyl compound (e.g., dimedone or acetylacetone) by Mn(OAc)₃, which acts as a single-electron transfer agent. researchgate.netmdpi.com This generates a manganese(II) species and an α-carbon-centered radical from the dicarbonyl compound. researchgate.net

This nucleophilic radical then adds to the electron-deficient double bond of the unsaturated acyl group attached to the piperazine nitrogen. The resulting radical intermediate undergoes a 5-exo-trig intramolecular cyclization, attacking the enol oxygen of the dicarbonyl moiety to form the five-membered dihydrofuran ring. A final oxidation step followed by elimination regenerates the double bond within the newly formed ring system, yielding the final piperazine-dihydrofuran conjugate. nih.govresearchgate.net The regioselectivity of these reactions is high, with cyclization occurring preferentially at the more stable radical intermediate position. nih.gov

| Entry | Unsaturated Piperazine Derivative (1) | 1,3-Dicarbonyl (2) | Product (3) | Yield (%) |

| 1 | 1-(Cinnamoyl)-4-(methacryloyl)piperazine (1a) | Dimedone (2a) | 3a | 81 |

| 2 | 1-(4-Methylcinnamoyl)-4-(methacryloyl)piperazine (1b) | Dimedone (2a) | 3b | 50 |

| 3 | 1-(4-Chlorocinnamoyl)-4-(methacryloyl)piperazine (1c) | Dimedone (2a) | 3c | 64 |

| 4 | 1-(Cinnamoyl)-4-(methacryloyl)piperazine (1a) | Acetylacetone (2b) | 3d | 31 |

| 5 | 1-(4-Chlorocinnamoyl)-4-(methacryloyl)piperazine (1c) | Acetylacetone (2b) | 3e | 45 |

| 6 | 1-(4-Nitrocinnamoyl)-4-(methacryloyl)piperazine (1d) | Acetylacetone (2b) | 3f | 40 |

| 7 | 1-(Cinnamoyl)-4-(methacryloyl)piperazine (1a) | Ethyl acetoacetate (B1235776) (2c) | 3g | 52 |

This table summarizes the results of the Mn(OAc)₃-mediated radical cyclization between various unsaturated piperazine derivatives and 1,3-dicarbonyl compounds to yield piperazine-substituted dihydrofurans. Data sourced from S. Sari and M. Yilmaz (2020). nih.gov

Computational and Theoretical Investigations of 1 Methoxymethyl Piperazine Systems

Quantum Chemical Calculations on 1-(Methoxymethyl)piperazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular geometry, electronic properties, and vibrational characteristics of piperazine (B1678402) derivatives. Methods such as B3LYP and WB97XD, often paired with basis sets like 6-311++G**, are used to optimize the molecular structure and predict its behavior. The absence of imaginary frequencies in the calculation results confirms that the optimized structure represents a true energy minimum on the potential energy surface. These calculations can determine fundamental properties like bond lengths, bond angles, and total energy. For instance, in a related phenylpiperazine compound, the C-C bond lengths in the phenyl ring were calculated to be in the range of 1.3857 Å to 1.3908 Å.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. ijcrt.org The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ijcrt.org A smaller energy gap suggests higher reactivity. For a synthesized 4-(3-methoxyphenyl)piperazin-1-ium complex, the HOMO-LUMO energy gap was calculated to be 5.19 eV, indicating a stable structure with low reactivity. ahievran.edu.tr

Molecular Electrostatic Potential (MEP) maps are also calculated to identify electrophilic and nucleophilic sites within the molecule. ahievran.edu.tr These maps visualize the charge distribution and are valuable for predicting where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. Natural Bond Orbital (NBO) analysis is another technique used to study electronic exchanges and charge transfer reactions between donor and acceptor parts of a molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.3 |

| HOMO-LUMO Gap (ΔE) | 5.2 |

Molecular Modeling and Docking Studies of Piperazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how ligands like piperazine derivatives might interact with the binding site of a protein target. nih.govresearchgate.net The process involves generating a variety of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. tandfonline.com

Docking studies on various piperazine derivatives have been performed to explore their potential as antimicrobial agents, inhibitors for Parkinson's disease treatment, and modulators of other biological targets. nih.govtandfonline.comfgcu.edu These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target protein. nih.gov The results, often expressed as a docking score or binding energy, provide a qualitative measure of the binding affinity, allowing researchers to rank and prioritize compounds for further experimental testing. researchgate.net For example, in a study of potential PARP-1 inhibitors, piperazine-substituted naphthoquinone derivatives showed strong binding profiles with docking scores between -7.17 and -7.41 kcal/mol. acs.org

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -9.5 | TYR-82, ASP-129 |

| Derivative B | -8.7 | SER-125, PHE-258 |

| Derivative C | -11.1 | TYR-82, GLU-121 |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. oncodesign-services.comcollaborativedrug.com Computational SAR methods use machine learning and statistical models to predict the activity of new compounds based on their structural features. oncodesign-services.comuni-bonn.de By systematically modifying parts of a molecule, such as the piperazine scaffold, and calculating the effect on activity, researchers can build predictive models. researchgate.net

These computational studies help identify the key structural requirements for a molecule to bind effectively to its target. nih.gov For arylpiperazine-based compounds, for example, SAR models have identified that two hydrophobic regions linked by a basic core (the piperazine ring) are important for binding to sigma receptors. nih.gov This information guides the design of new derivatives with improved potency and selectivity. oncodesign-services.com Computational approaches accelerate the lead optimization process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. collaborativedrug.com

In Silico Methodologies for Investigating Chemical Interactions and Properties

In silico methodologies encompass a wide range of computational tools used in drug discovery to predict the properties of molecules before they are synthesized. nih.gov These predictions cover physicochemical properties, pharmacokinetics, and safety profiles. nih.govresearcher.life For piperazine derivatives, these methods are used to evaluate properties like solubility (LogS), lipophilicity (LogP), and potential for toxicity or carcinogenicity. nih.govresearchgate.net

One powerful in silico technique is molecular dynamics (MD) simulation. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the dynamics of their interaction. nih.govacs.org For instance, MD simulations can reveal how a piperazine derivative and the amino acid residues of its target protein adjust their conformations to achieve an optimal binding pose. nih.gov These computational tools are essential for the early-stage assessment of drug candidates, helping to eliminate compounds with unfavorable properties and focusing efforts on the most promising leads. nih.gov

| Property | Predicted Value/Classification |

|---|---|

| Aqueous Solubility (LogS) | -3.5 |

| Blood-Brain Barrier (BBB) Permeability | High |

| Caco-2 Permeability | Moderate |

| CYP2D6 Inhibition | Inhibitor |

| AMES Mutagenicity | Non-mutagenic |

1 Methoxymethyl Piperazine As a Chemical Building Block in Advanced Synthesis

Utilization in Modular Synthesis Approaches

1-(Methoxymethyl)piperazine is a versatile building block in modular synthesis, a strategy that involves the step-by-step assembly of larger, more complex molecules from smaller, discrete units or "modules." The piperazine (B1678402) ring, with its two nitrogen atoms at positions 1 and 4, offers multiple points for functionalization, making it an ideal scaffold for constructing diverse molecular architectures. The methoxymethyl group at the N-1 position provides specific steric and electronic properties while leaving the N-4 position available for further reaction, enabling its incorporation into larger systems.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by carefully selecting these building blocks. Piperazine derivatives are utilized to functionalize MOFs, introducing specific chemical properties to the framework.

For instance, a MOF analogous to MOF-505, named NJU-Bai 19, was functionalized with piperazine. rsc.org This modification resulted in a material with a notably high methane (B114726) storage capacity of 246.4 cm³ (STP) cm⁻³ at room temperature and 65 bar. rsc.org The incorporation of the piperazine group enhanced the methane uptake capacity compared to the parent MOF (NOTT-101) while exhibiting a lower heat of adsorption (Qst). rsc.org This balance of porosity, framework density, and the introduction of the lipophilic piperazine surface is credited for the improved methane storage capabilities. rsc.org The synthesis of such mixed-metal MOFs can be achieved through one-pot methods or post-synthetic modifications. rsc.org This approach highlights how building blocks like this compound can be incorporated to create advanced materials with tailored gas sorption and storage properties. rsc.org

Table 1: Methane Storage Capacity of Piperazine-Functionalized MOF

| Feature | NJU-Bai 19 (Piperazine-functionalized) | NOTT-101 (Parent MOF) |

|---|---|---|

| Methane Storage Capacity | 246.4 cm³ (STP) cm⁻³ (at 65 bar, RT) | Lower than NJU-Bai 19 |

| Working Capacity (65-5 bar) | 185 cm³ (STP) cm⁻³ | 174 cm³ (STP) cm⁻³ |

The piperazine scaffold is fundamental in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. nih.govrsc.org Piperazine-containing molecules can form extensive networks through hydrogen bonding, π-π stacking, and other intermolecular forces. nih.govnih.gov

Crystallographic studies show that piperazine derivatives form organic salts that self-assemble into complex architectures. rsc.org The assembly process is often directed by charge-assisted hydrogen bonds between the protonated nitrogen atoms of the piperazine ring and anionic counterparts. rsc.org The resulting supramolecular structures can range from simple chains to complex three-dimensional frameworks. nih.gov For example, the supramolecular assembly of various 1-aroyl-4-(4-methoxyphenyl)piperazines is dominated by C-H⋯O and C-H⋯π(arene) interactions, leading to diverse structural patterns. nih.gov The ability of the piperazine ring to participate in these varied interactions makes it a valuable component for designing complex organic and supramolecular constructs. rsc.org

Introduction of Chemical Diversity into Target Molecules

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netenamine.netnih.gov Its presence can favorably influence the physicochemical properties of a molecule. enamine.net this compound serves as a key starting material for introducing this valuable moiety, thereby enabling the generation of diverse compound libraries for drug discovery and other applications. researchgate.netresearchgate.net

Scaffold hopping is a crucial strategy in drug discovery for identifying novel core structures while retaining the biological activity of a known parent compound. nih.gov This approach can lead to new intellectual property and improved pharmacological profiles. nih.gov The piperazine moiety is often used in such strategies. For example, in the development of kinase inhibitors, a heteroatom replacement within a quinazoline (B50416) ring led to a quinoline (B57606) system, demonstrating a successful scaffold hop.

Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties to enhance a molecule's activity, reduce toxicity, or alter its pharmacokinetics. spirochem.comcambridgemedchemconsulting.com The piperazine ring is considered a bioisostere for other cyclic systems. In one instance, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue beneficially affected its activity and reduced cytotoxicity. enamine.netenamine.net These strategies showcase how a building block like this compound can be used to generate novel molecular entities with potentially superior properties. dundee.ac.ukrsc.org

The synthesis of molecules with specific three-dimensional arrangements is critical, particularly in pharmacology, where different stereoisomers can have vastly different biological effects. Chiral piperazine derivatives are valuable as both chiral auxiliaries and ligands in asymmetric synthesis.

A stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been developed, starting from S-phenylalanine. clockss.org This multi-step synthesis demonstrates the construction of a complex, chiral piperazine scaffold with complete diastereoselectivity in a key alkylation step. clockss.org The resulting trans-substituted piperazine was confirmed by 1H NMR analysis. clockss.org Such synthetic routes provide access to enantiomerically pure piperazine building blocks that can be used to construct complex and stereochemically defined target molecules.

Application in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and natural products. core.ac.ukresearchgate.net The piperazine nucleus is a key component in a vast array of complex heterocyclic structures. researchgate.net

Thiazole-Piperazine Hybrid Systems

Information specifically detailing the role of this compound in the synthesis of Thiazole-Piperazine Hybrid Systems was not found in the provided search results. Research in this area often focuses on other N-substituted piperazines.

Oxadiazole-Piperazine Hybrid Systems

Information specifically detailing the role of this compound in the synthesis of Oxadiazole-Piperazine Hybrid Systems was not found in the provided search results. The literature primarily describes the synthesis of these hybrids using aryl-substituted piperazines.

Pyrazolo[1,5-a]pyrimidine Derivatives

Information specifically detailing the role of this compound in the synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives was not found in the provided search results.

Isoindolin-1-imine Derivatives

Recent synthetic methodologies have demonstrated the utility of the this compound scaffold in constructing isoindolin-1-imine derivatives. A notable approach involves an unusual variant of the Delépine reaction. researchgate.net This synthesis pathway creates 2-(methoxymethyl)isoindolin-1-imine structures, and the influence of various substituents on the reaction has been a subject of study. researchgate.net

The structure of the resulting 2-(methoxymethyl)isoindolin-1-imine has been unequivocally confirmed through X-ray diffraction analysis. researchgate.netresearchgate.net Alternative catalyst-free, one-pot methods have also been developed for synthesizing the broader class of isoindolin-1-imine derivatives, often starting from 2-cyanobenzaldehyde (B126161) and various amines in an aqueous medium, highlighting the efficiency and novelty of these synthetic routes. researchgate.netresearchgate.netsemanticscholar.org

| Starting Material | Key Reagent | Product Class | Synthetic Method |

|---|---|---|---|

| 2-Alkylbenzonitriles | This compound (Implicit) | 2-(Methoxymethyl)isoindolin-1-imine | Unusual Delépine Reaction researchgate.net |

| 2-Cyanobenzaldehyde | Amine, Active Methylene Compound | Isoindolin-1-imine derivatives | Catalyst-free, one-pot condensation researchgate.net |

Role in Radiochemistry and Tracer Development for Research

The piperazine framework is a cornerstone in the development of radioligands for Positron Emission Tomography (PET), a powerful molecular imaging technique used in drug development and neuroscience research. frontiersin.org The ability to incorporate positron-emitting isotopes, such as Carbon-11 ([¹¹C]), into piperazine-based molecules allows for the non-invasive, in vivo study of biological targets like neurotransmitter receptors. ijrrjournal.comfrontiersin.org

Radiosynthesis of Piperazine-based PET Radioligands

The synthesis of PET radioligands often involves the late-stage introduction of a radionuclide into a precursor molecule. For piperazine derivatives, a common strategy is [¹¹C]methylation, where a methyl group labeled with Carbon-11 is added to a nitrogen or oxygen atom. nih.govnih.gov This is typically achieved using reagents like [¹¹C]methyl triflate or [¹¹C]methyl iodide. nih.govnih.gov

The this compound structure is inherently suited for such applications. The methoxy (B1213986) group provides a site for potential O-[¹¹C]methylation of a corresponding hydroxyl precursor. For instance, a derivative containing a 1-(hydroxymethyl)piperazine moiety could be reacted with a [¹¹C]methylating agent to produce the final radioligand. This method has been successfully used to prepare various PET tracers with high radiochemical yields (40-65%) and purity suitable for in vivo studies. nih.govnih.govnih.gov

Application in Receptor Mapping Research Methodologies

Once synthesized, piperazine-based PET radioligands are employed in receptor mapping studies to understand the distribution, density, and function of specific receptors in the brain. nih.gov These studies are crucial for investigating neurological disorders and evaluating the efficacy of new drugs. frontiersin.orgnih.gov

A key requirement for a successful PET radioligand is high specific binding to the target receptor with minimal non-specific binding. nih.gov Piperazine derivatives, including those with methoxy-phenyl substitutions, have been developed as ligands for various receptors, such as the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) and serotonin (B10506) receptors. nih.govresearchgate.net

In preclinical PET imaging studies, these radioligands have demonstrated high uptake in receptor-rich brain regions. nih.gov For example, a [¹¹C]-labeled 2-methoxyphenyl piperazine derivative showed significant accumulation in the cerebellum and thalamus, areas known to have high mGluR1 density. nih.gov Such studies allow researchers to create a map of receptor distribution and quantify receptor occupancy by therapeutic drugs, providing invaluable data for neuroscience and pharmaceutical research. frontiersin.orgnih.gov

| Radioligand Type | Target Receptor | Key Finding | Research Application |

|---|---|---|---|

| [¹¹C] 2-Methoxyphenyl piperazine derivative | mGluR1 | High uptake in cerebellum (SUV 4.7) and thalamus (SUV 3.5). nih.gov | Mapping metabotropic glutamate receptors. nih.gov |

| [¹¹C] Biphenylpiperazine derivative | 5-HT7 | Demonstrated reversible tracer kinetics in the brain. researchgate.net | Lead compound for developing new 5-HT7 receptor ligands. researchgate.net |

| [¹¹C] Methoxy-cinnamoylamide derivative | Dopamine (B1211576) D3 | Brain uptake correlated with in vitro biological properties. nih.gov | Imaging brain D3 receptors. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 1-(Methoxymethyl)piperazine

While classical methods for N-alkylation of piperazines are well-established, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic routes for this compound. The drive is toward methodologies that offer high yields, minimize waste, and allow for facile purification.

Emerging strategies are likely to adapt modern organic synthesis concepts to this specific target. One promising avenue is the refinement of one-pot synthesis procedures. For instance, methods starting from readily available precursors like diethanolamine (B148213) could be optimized to generate the piperazine (B1678402) ring and subsequently install the methoxymethyl group in a single, streamlined process, thereby avoiding the isolation of intermediates. core.ac.ukguidechem.com

Another key area of development is the application of multi-component reactions (MCRs) . An MCR-based approach, such as a three-component reaction involving an amine, an aziridine, and a suitable methoxymethylating agent, could provide rapid, stereoselective access to complex piperazine structures derived from the this compound core. acs.org

Furthermore, advancements in catalysis are expected to play a significant role. The use of novel catalytic systems could enable the direct and selective N-methoxymethylation of piperazine under milder conditions than traditional methods. This includes exploring both homogeneous and heterogeneous catalysts to improve reaction efficiency and simplify catalyst recovery and reuse. Research into flow chemistry processes for the synthesis of N-substituted piperazines is also an emerging trend that could be applied to this compound for continuous and scalable production.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Precursors | Key Features | Future Research Focus |

| Classical N-Alkylation | Piperazine, Chloromethyl methyl ether (or equivalent) | Straightforward, well-understood mechanism. | Improving safety by replacing hazardous reagents, optimizing base and solvent systems. |

| One-Pot Synthesis | Diethanolamine, Ammonia, Methoxymethylating agent | High atom economy, reduced process steps. core.ac.uk | Catalyst development, improving selectivity for mono-substitution. |

| Reductive Amination | Piperazine, Paraformaldehyde, Methanol (B129727) | Utilizes common reagents, mild conditions. nih.gov | Development of more efficient and greener reducing agents. |

| Multi-Component Reactions | Aziridines, Anilines, Methoxymethyl source | Rapid assembly of complex structures, high stereoselectivity. acs.org | Expanding the scope of compatible starting materials. |

Advanced Computational Design of this compound-based Systems

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery process. For this compound-based systems, advanced computational design is a critical emerging research direction, particularly in the realm of drug discovery and materials science.

Molecular docking and dynamics simulations are at the forefront of this effort. These techniques can be used to predict how molecules derived from this compound might bind to biological targets, such as enzymes or receptors. nih.govijpsdronline.comnih.gov For example, researchers can model the interactions of novel this compound derivatives within the binding site of a target protein, like a dopamine (B1211576) receptor or a sigma receptor, to predict their binding affinity and mode of interaction. nih.govnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time, providing crucial insights into the ligand-protein complex. nih.govuib.no

Future computational studies will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity. This can guide the rational design of new compounds with enhanced potency and selectivity.

ADME/Tox Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. This helps in prioritizing candidates with favorable drug-like properties early in the design phase. nih.gov

Materials Property Simulation: For materials science applications, computational methods can predict properties such as photoluminescence, electronic structure, and molecular organization in the solid state, guiding the design of new functional materials.

Table 2: Application of Computational Tools in Designing this compound Systems

| Computational Method | Objective | Potential Application Area |

| Molecular Docking | Predict binding poses and affinity of ligands to a target protein. nih.gov | Drug discovery (e.g., CNS agents, anticancer agents). |

| Molecular Dynamics (MD) Simulation | Analyze the stability of ligand-protein complexes and conformational changes. nih.gov | Validating docking results, understanding dynamic interactions. |

| QSAR Modeling | Correlate chemical structure with biological activity or physical properties. | Lead optimization in medicinal chemistry. |

| Density Functional Theory (DFT) | Calculate electronic structure and predict reactivity and spectroscopic properties. | Design of functional materials (e.g., AIE materials rsc.org), reaction mechanism studies. |

Expansion of this compound's Utility as a Versatile Building Block

In medicinal chemistry , the methoxymethyl group can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for a drug candidate's pharmacokinetic profile. nih.gov The ether oxygen can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Furthermore, the N-CH2-O-CH3 linkage may influence the metabolic stability of the compound. Future research will likely involve incorporating the this compound moiety into larger molecules to develop new therapeutic agents targeting a range of diseases, from central nervous system disorders to cancer. researchgate.netnih.gov

In materials science , piperazine derivatives have been identified as promising building blocks for creating materials with aggregation-induced emission (AIE) properties. rsc.org The electron-donating nature and specific conformation of the piperazine ring can be harnessed to design novel fluorophores. The methoxymethyl group could be used to fine-tune the electronic properties and solid-state packing of these materials, leading to new sensors, imaging agents, and optoelectronic devices.

Interdisciplinary Research Integrating this compound Chemistry

The future of this compound chemistry lies in its integration into interdisciplinary research fields, bridging the gap between fundamental chemistry, biology, and materials science.

One significant area is the development of chemical probes and imaging agents . By functionalizing the second nitrogen of this compound with a fluorophore or a radiolabeling precursor, researchers could create novel tools for biological imaging. For example, derivatives could be designed for positron emission tomography (PET) to visualize specific receptors or enzymes in the brain, aiding in the diagnosis and understanding of neurological diseases.

Another promising direction is in supramolecular chemistry and nanotechnology . The this compound unit could be incorporated into larger molecular architectures, such as macrocycles or polymers, to create responsive materials. klinger-lab.de These materials could be designed to self-assemble into nanoparticles or gels that respond to external stimuli like pH or temperature, with potential applications in targeted drug delivery and regenerative medicine. acs.org

Finally, the unique properties of N-alkoxyamines and related structures are being explored in polymer chemistry and organic synthesis. chimia.ch Research into the specific reactivity of the N-methoxymethyl group could uncover novel synthetic transformations or its use as a functional group in advanced polymer architectures, opening up new avenues in both synthetic methodology and materials innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.